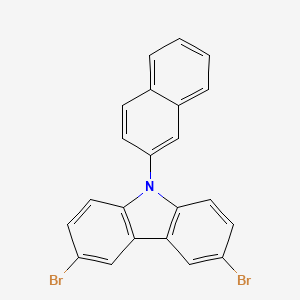

9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole

Übersicht

Beschreibung

The compound "9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole" is a derivative of carbazole, which is a nitrogen-containing heterocycle. Carbazoles are known for their interesting electronic properties and have been studied extensively in the context of organic electronics, such as electroluminescent devices. The presence of naphthalene and bromine substituents in the compound suggests potential applications in areas where strong electron-accepting or electron-donating properties are beneficial, such as in catalysts or in the development of new materials for electronic applications.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of "9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole," they do provide insights into related compounds. For instance, the synthesis of 9-phenylcarbazoles, which are structurally similar to the compound , involves electrochemical methods and can be affected by substituents at the 3,6-positions on the carbazole ring . The synthesis of carbazole-containing polymers through Ni-mediated Yamamoto polycondensation and Pd-catalyzed Suzuki coupling reaction is also relevant, as these methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is crucial in determining their electronic and optical properties. The presence of a naphthalene moiety in the 9-position of the carbazole ring is likely to influence the compound's planarity and conjugation, which in turn can affect its electronic properties. The bromine atoms at the 3,6-positions could also play a role in the reactivity of the compound, potentially making it a suitable candidate for further functionalization .

Chemical Reactions Analysis

Carbazole and its derivatives are known to participate in various chemical reactions. For example, the electrochemical properties of 9-phenylcarbazoles suggest that the compound may also undergo reversible oxidation, with the potential for dimerization in the case of unprotected carbazoles . The interaction of carbazole with other compounds, such as in the hydrodenitrogenation (HDN) process, indicates that "9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole" could also exhibit interesting reactivity in the presence of catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of "9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole" can be inferred from related compounds. Carbazole derivatives exhibit photoluminescence and high fluorescence quantum efficiencies, which suggests that the compound may also display these properties . The electroluminescence properties of carbazole-containing polymers further support the potential of this compound in optoelectronic applications . The presence of bromine atoms could enhance the compound's ability to participate in electrophilic substitution reactions, which is important for chemical synthesis and material science applications.

Wissenschaftliche Forschungsanwendungen

Environmental Detection and Analysis

Recent research has highlighted the presence of halogenated carbazoles, including compounds structurally related to 9-(2-naphthalenyl)-3,6-Dibromo-9H-carbazole, in environmental samples. These emerging contaminants have been identified due to their persistence and potential dioxin-like toxicological effects. Investigations into their anthropogenic origins reveal that such compounds could form during the manufacture of halogenated indigo dyes, correlating with historical production data and environmental sediment samples. This association underscores the environmental significance of halogenated carbazoles, pointing towards industrial processes as a key source of these pollutants (Parette et al., 2015).

Medicinal Chemistry and Drug Development

Carbazole derivatives, including those related to 9-(2-naphthalenyl)-3,6-Dibromo-9H-carbazole, have shown extensive potential in medicinal applications. Naphthalimide compounds, a category encompassing various carbazole derivatives, demonstrate a wide range of interactions with biological targets due to their large conjugated structures. These interactions have led to the development of naphthalimide-based compounds for anticancer therapy, with some entering clinical trials. Moreover, these compounds have been explored as ion receptors, fluorescent probes, and imaging agents, highlighting the diversity of potential medicinal applications of carbazole derivatives (Gong et al., 2016).

Material Science and Organic Electronics

The utility of carbazole-based molecules, particularly those functioning as donor-acceptor (D-A) materials, has been extensively reviewed for their application in light-emitting devices like organic light-emitting diodes (OLEDs). The unique properties of these carbazole derivatives, including their charge transport capabilities, have made them crucial in the development of advanced photovoltaic cells, biomedical imaging technologies, and fluorescent polymers. This research area continues to grow, with ongoing investigations into the synthesis and functional optimization of carbazole-based compounds for electronic and photovoltaic applications (Ledwon, 2019).

Synthesis and Chemical Transformations

Innovative synthetic methodologies have been developed to facilitate the transformation of simple aromatic compounds into complex fused aromatic systems, such as carbazoles, through annulative π-extension reactions and C–H bond activation. These advancements provide a streamlined approach to accessing a broad range of functionalized materials, including carbazole derivatives, which are of significant interest in material science, biomedical research, and the pharmaceutical industry. The direct conversion of indoles to carbazoles, in particular, has seen considerable progress, enhancing the efficiency and scope of synthetic routes available for the production of carbazole-based compounds (Dinda et al., 2020).

Eigenschaften

IUPAC Name |

3,6-dibromo-9-naphthalen-2-ylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Br2N/c23-16-6-9-21-19(12-16)20-13-17(24)7-10-22(20)25(21)18-8-5-14-3-1-2-4-15(14)11-18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMPPIIUVAZBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole | |

CAS RN |

1221237-83-7 | |

| Record name | 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3026976.png)

![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)

![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)

![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)